molecular formula C6H10O2 B1204033 3-Methyl-2,4-pentanedione CAS No. 815-57-6

3-Methyl-2,4-pentanedione

Cat. No. B1204033
CAS RN: 815-57-6
M. Wt: 114.14 g/mol
InChI Key: GSOHKPVFCOWKPU-UHFFFAOYSA-N
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Description

3-Methyl-2,4-pentanedione, also known as Methylacetylacetone, is a chemical compound with the molecular formula C6H10O2 . It is a clear, colorless to yellow liquid . This compound participates in asymmetric substitution of 1,3-diphenyl-2-propenyl acetate catalyzed by amphiphilic resin-supported monodentate phosphine ligands .


Synthesis Analysis

The synthesis of 3-Methyl-2,4-pentanedione involves asymmetric substitution of 1,3-diphenyl-2-propenyl acetate catalyzed by amphiphilic resin-supported monodentate phosphine ligands . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2,4-pentanedione can be represented as CH3COCH(CH3)COCH3 . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

The kinetics of the reaction of OH radicals with 3-Methyl-2,4-pentanedione has been investigated in the gas-phase using a pulsed laser photolysis-laser induced fluorescence technique .


Physical And Chemical Properties Analysis

3-Methyl-2,4-pentanedione has a molecular weight of 114.14 g/mol . It is a clear, colorless to yellow liquid . More detailed physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Solvation Analysis

3-Methyl-2,4-pentanedione: has been studied using the polarizable continuum solvation model (PCM) to understand its behavior in different solvents. This compound’s solvation analysis in polar and non-polar solvents reveals insights into Gibbs energies, electrostatic energies, and induced dipole moments, which are crucial for applications in medicinal and biochemical fields .

Electroluminescent Devices

Derivatives of 3-Methyl-2,4-pentanedione are utilized in the synthesis of electroluminescent devices. These devices, which emit light in response to an electric current, are significant for developing new display and lighting technologies .

Gas-Phase Kinetics

The kinetics of the reaction of OH radicals with 3-Methyl-2,4-pentanedione has been investigated using a pulsed laser photolysis-laser induced fluorescence technique. This research is vital for understanding atmospheric chemistry and the environmental impact of organic compounds .

Asymmetric Synthesis

3-Methyl-2,4-pentanedione: is involved in the asymmetric substitution of 1,3-diphenyl-2-propenyl acetate. This process is catalyzed by amphiphilic resin-supported monodentate phosphine ligands, which is a significant method in synthetic organic chemistry for creating chiral molecules .

Tautomerization Studies

The compound’s tautomer forms have been explored to understand prototropic tautomerization and intramolecular proton transfer. These studies are essential for the design of drugs and biochemical probes, as tautomeric forms can influence biological activity .

Solvent Effects Prediction

Implicit solvation models, including PCM, are used with 3-Methyl-2,4-pentanedione to predict solvent effects such as Gibbs energies of solvation, solubilities, and vapor pressures. These predictions are crucial for industrial, environmental, and pharmacological applications .

Safety and Toxicity Analysis

Understanding the safety and toxicity of 3-Methyl-2,4-pentanedione is important for its handling and use in various applications. It is known to cause skin and eye irritation and may also irritate the digestive tract, which is significant for occupational health and safety .

Environmental Impact Assessment

Research on 3-Methyl-2,4-pentanedione includes assessing its environmental impact, especially its behavior in the atmosphere and potential as a pollutant. This is crucial for developing strategies to mitigate its effects on the environment .

Safety and Hazards

3-Methyl-2,4-pentanedione is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be ingested, and contact with skin, eyes, and clothing should be avoided .

Mechanism of Action

Target of Action

3-Methyl-2,4-pentanedione, also known as Methylacetylacetone , is a chemical compound that has been reported to participate in asymmetric substitution reactions . The primary targets of this compound are 1,3-diphenyl-2-propenyl acetate molecules .

Mode of Action

The compound interacts with its targets through a process called asymmetric substitution . This reaction is catalyzed by amphiphilic resin-supported monodentate phosphine ligands . The exact nature of these interactions and the resulting changes at the molecular level are complex and may require further investigation.

Biochemical Pathways

It is known that the compound participates in asymmetric substitution reactions . These reactions can lead to various downstream effects, depending on the specific context and conditions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-2,4-pentanedione is currently limited. It’s known that the compound is a liquid at room temperature, with a boiling point of 172-174 °c . Its density is 0.981 g/mL at 25 °C , which may influence its distribution and bioavailability in the body.

Result of Action

The molecular and cellular effects of 3-Methyl-2,4-pentanedione’s action are largely dependent on the specific context of its use. In the case of its involvement in asymmetric substitution reactions, the compound can lead to the formation of new chemical entities .

Action Environment

The action, efficacy, and stability of 3-Methyl-2,4-pentanedione can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as it is known to undergo reactions at elevated temperatures . Additionally, the presence of catalysts such as amphiphilic resin-supported monodentate phosphine ligands can significantly influence the compound’s action .

properties

IUPAC Name

3-methylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHKPVFCOWKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231142
Record name 3-Methyl-2,4-pentanedione
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,4-pentanedione

CAS RN

815-57-6
Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-Methyl-2,4-pentanedione
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Record name 3-methylpentane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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